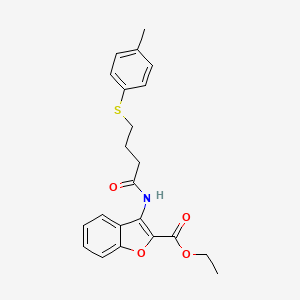

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-3-26-22(25)21-20(17-7-4-5-8-18(17)27-21)23-19(24)9-6-14-28-16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTFFOZINSAERL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCSC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate involves several steps. One common method includes the reaction of benzofuran derivatives with p-tolylthio butanoic acid under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzofuran derivatives with altered functional groups .

Scientific Research Applications

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential as a drug candidate due to its unique structure and biological activity. The compound’s properties make it suitable for studying various biological pathways and mechanisms. Additionally, it has applications in environmental research, where it can be used to develop new materials or processes for pollution control.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-((4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-6-methoxybenzofuran-2-carboxylate (Compound 21)

Ethyl 6-Methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (Compound 22)

- Structure : Contains a nitroimidazole-methyl group at the 3-position.

- Activity : Exhibits antitumor properties, possibly through DNA intercalation or enzyme inhibition .

- Key Difference : The absence of a sulfur atom in Compound 22 may reduce lipophilicity compared to the target compound’s p-tolylthio group, affecting membrane permeability.

Ethyl 3-Amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

Ethyl 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate

- Structure: Incorporates a piperazine-indole-cyanobutyl chain at the 5-position.

- Activity : Likely targets serotonin or kinase pathways due to the indole-piperazine motif .

- Key Difference : The target compound’s p-tolylthio-butanamido group introduces sulfur-based electron modulation, which may enhance interactions with thiol-rich enzyme active sites.

Physicochemical and Pharmacokinetic Properties

Analysis:

- Molecular Weight : Larger analogues (e.g., Compound 21) may face bioavailability limitations under Lipinski’s Rule of Five, whereas the target compound (MW 420.50) remains within acceptable ranges.

Biological Activity

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate is a compound with significant potential in pharmacological applications due to its unique structural properties and biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate is characterized by its benzofuran core, which is known for various biological activities. The presence of the p-tolylthio group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The compound's IUPAC name is ethyl 3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate, with a molecular formula of C22H23NO4S.

The biological activity of Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate may involve interactions with specific enzymes or receptors in biological pathways. Preliminary studies suggest that it can modulate enzyme activity, potentially influencing metabolic pathways related to drug metabolism and detoxification processes. The compound's ability to bind to certain molecular targets can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.

Antioxidant Activity

Research indicates that compounds with similar structures can exhibit antioxidant properties. Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate may help mitigate oxidative stress by scavenging free radicals, thereby protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in preclinical models. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Such properties make it a candidate for developing treatments for conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary studies have suggested that benzofuran derivatives possess antimicrobial properties. Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate could exhibit activity against various bacterial strains, making it a potential candidate for antibiotic development.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds within the benzofuran class, providing insights into their pharmacological potential:

| Study | Findings |

|---|---|

| Study A | Identified antioxidant effects in vitro, suggesting potential for neuroprotective applications. |

| Study B | Demonstrated anti-inflammatory activity in animal models, indicating therapeutic potential for chronic inflammatory diseases. |

| Study C | Reported antimicrobial efficacy against Gram-positive bacteria, highlighting possible applications in infectious disease treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.